molecular formula C18H18N2O2 B2871772 (3Z)-3-butoxyimino-1-phenylindol-2-one CAS No. 341964-26-9

(3Z)-3-butoxyimino-1-phenylindol-2-one

Cat. No. B2871772
M. Wt: 294.354
InChI Key: PSZSVHMSWFYWPG-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-butoxyimino-1-phenylindol-2-one is a synthetic compound that has gained attention in scientific research due to its potential use as a pharmacological tool. This compound is a derivative of indole, which has been found to have various biological activities.

Scientific Research Applications

1. Polymerization Applications

(3Z)-3-butoxyimino-1-phenylindol-2-one's structural analogs have been studied for their reactivity and potential use in polymerization processes. For instance, certain zinc ethyl complexes with similar structures have been explored for their inertness towards various alcohols and their ability to catalyze the ring-opening polymerization of lactide to produce poly(lactic acid) (Labourdette et al., 2009).

2. Optical Nonlinearity and Photostability in Chromophores

Studies have shown that compounds structurally related to (3Z)-3-butoxyimino-1-phenylindol-2-one can be utilized in developing polyenic chromophores exhibiting large optical nonlinearity and excellent photostability. These compounds are useful in creating materials with improved material parameters like higher molecular hyperpolarizability and enhanced optical transparency (Cheng et al., 2008).

3. Gold-Catalyzed Synthesis

Research has also explored the use of structurally related compounds in gold(I)-catalyzed synthesis processes. These processes are effective for a variety of substrates and can lead to high yields of specific products, indicating potential applications in synthetic organic chemistry (Zhang & Widenhoefer, 2008).

4. Analytical Applications in Membrane Electrodes

Compounds similar to (3Z)-3-butoxyimino-1-phenylindol-2-one have been used as effective ionophores in poly(vinyl) chloride membrane electrodes. These electrodes demonstrate good selectivity and stability, which are crucial for analytical applications in determining specific ions in complex matrices (Kopylovich et al., 2011).

5. Antioxidant Properties

Research into oxime derivatives of similar compounds has revealed potential antioxidant properties. These properties are particularly significant in the context of reducing oxidative stress and could be explored further for potential therapeutic applications (Puntel et al., 2008).

properties

IUPAC Name

(3Z)-3-butoxyimino-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-3-13-22-19-17-15-11-7-8-12-16(15)20(18(17)21)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3/b19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZSVHMSWFYWPG-ZPHPHTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-butoxyimino-1-phenylindol-2-one

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